N-benzyl-6-chloro-4-phenylquinazolin-2-amine
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Overview
Description
N-benzyl-6-chloro-4-phenylquinazolin-2-amine: is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-chloro-4-phenylquinazolin-2-amine typically involves the condensation of 2-aminobenzamide with benzyl chloride in the presence of a base, followed by cyclization with 4-chlorobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-chloro-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: N-benzyl-6-chloro-4-phenylquinazolin-2-amine is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It has shown potential as an inhibitor of certain enzymes involved in disease pathways .
Medicine: The compound is investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are explored for their potential to treat a range of diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- N-benzyl-6-chloro-1,3-benzothiazol-2-amine
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness: N-benzyl-6-chloro-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl and phenyl groups, along with the chlorine atom, contributes to its unique chemical properties and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-6-chloro-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQZEJUVVSQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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